molecular formula C9H7NOS B15325001 2-Benzothiazolyloxirane

2-Benzothiazolyloxirane

Cat. No.: B15325001
M. Wt: 177.22 g/mol
InChI Key: FKYYUYYYBBNMCJ-UHFFFAOYSA-N
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Description

2-Benzothiazolyloxirane is a heterocyclic organic compound that features a benzothiazole ring fused with an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazolyloxirane typically involves the cyclization of 2-aminothiophenol with an epoxide precursor. One common method includes the reaction of 2-aminothiophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxirane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of non-toxic solvents and catalysts, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolyloxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted benzothiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted benzothiazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Benzothiazolyloxirane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and fluorescent probes for biological imaging.

    Medicine: Some derivatives exhibit pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Benzothiazolyloxirane and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The benzothiazole ring can enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    2-Arylbenzothiazoles: These compounds share the benzothiazole core but differ in the substituents at the 2-position. They are known for their diverse biological activities.

    2-Mercaptobenzothiazole: This compound has a thiol group at the 2-position and is widely used as a vulcanization accelerator in the rubber industry.

    2-Aminobenzothiazole: Featuring an amino group at the 2-position, this compound is a key intermediate in the synthesis of various pharmaceuticals.

Uniqueness

2-Benzothiazolyloxirane is unique due to the presence of the oxirane ring, which imparts distinct reactivity and potential for forming diverse derivatives. This structural feature allows for unique applications in medicinal chemistry and materials science that are not possible with other benzothiazole derivatives.

Properties

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-(oxiran-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C9H7NOS/c1-2-4-8-6(3-1)10-9(12-8)7-5-11-7/h1-4,7H,5H2

InChI Key

FKYYUYYYBBNMCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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